

Pirmitegravir Poised to Redefine HIV Treatment Landscape with Novel Mechanism of Action

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Compound of Interest

Compound Name: *Pirmitegravir*

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The investigational antiretroviral agent, **Pirmitegravir**, has demonstrated promising efficacy and a favorable safety profile in early clinical trials, positioning it as a potential paradigm shift in the management of HIV-1 infection. Developed by ST Pharm, **Pirmitegravir** is the first in a new class of drugs known as allosteric integrase inhibitors (ALLINIs), which target a non-catalytic site of the HIV-1 integrase enzyme. This novel mechanism sets it apart from current standard-of-care treatments and offers potential advantages in overcoming drug resistance.

Recent Phase 2a clinical trial results, presented at IDWeek 2025, showed that **Pirmitegravir** significantly reduced viral loads in treatment-naïve adults with HIV-1 infection.^{[1][2][3]} The study highlights the drug's potential as a powerful new component of antiretroviral therapy (ART).

Current standard of care for HIV-1 typically involves a combination of drugs to suppress the virus, with integrase strand transfer inhibitors (INSTIs) forming the backbone of many recommended regimens.^{[4][5]} **Pirmitegravir**'s distinct mechanism of action offers a new strategy to combat the virus, particularly for patients who may have developed resistance to existing therapies.

Comparative Clinical Trial Data

While direct head-to-head trials are not yet available, a comparison of **Pirmitegravir**'s Phase 2a results with data from pivotal trials of standard-of-care regimens provides valuable insights into its potential clinical utility.

| Efficacy Endpoint | Pirmitegravir (Phase 2a)[1][6] | Standard of Care (Dolutegravir- based Regimens) | Standard of Care (Bictegravir-based Regimens) |
|--|--|---|---|
| Mean Viral Load Reduction (log10 copies/mL) | -1.55 (200mg dose)[1] [6] -1.19 (400mg dose)[1][6] | Data typically presented as percentage of patients achieving virologic suppression. | Data typically presented as percentage of patients achieving virologic suppression. |
| Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) | Not yet available (10- day study) | High rates of virologic suppression (88% to over 90% at 48 weeks in various studies). | High rates of virologic suppression (89% to 96% at 48 weeks in clinical trials).[3] |

| Safety Endpoint | Pirmitegravir (Phase 2a)[1][2] | Standard of Care (Dolutegravir- based Regimens) | Standard of Care (Bictegravir-based Regimens) |
|--------------------------------|--|---|--|
| Common Adverse Events | Mild gastrointestinal events (nausea, diarrhea).[1][2] | Insomnia, headache, nausea, fatigue. | Diarrhea, nausea, headache. |
| Serious Adverse Events | No serious adverse events or treatment discontinuations reported.[1][2] | Generally well- tolerated with low rates of discontinuation due to adverse events. | Generally well- tolerated with a favorable safety profile.[3] |
| Drug-related Adverse Events | Three of 16 reported adverse events were considered possibly related to the study drug.[1] | Varies across studies, but generally a low incidence of severe drug-related adverse events. | Low incidence of treatment-related adverse events.[4] |

Experimental Protocols

Pirmitegravir Phase 2a Clinical Trial

The ongoing Phase 2a trial (NCT05869643) is a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the antiviral effect, safety, tolerability, and pharmacokinetics of **Pirmitegravir** in adults with HIV-1 infection.[7][8]

- **Patient Population:** The study enrolls treatment-naïve adults with HIV-1 infection, or those with minimal prior exposure to antiretroviral therapy.[3][8] Participants have a CD4+ cell count of ≥ 200 cells/mm³. [7]
- **Dosing Regimens:** Participants were randomized to receive once-daily oral doses of 200mg or 400mg of **Pirmitegravir**, or a placebo, for 10 days.[1][6]
- **Primary Endpoints:** The primary endpoints are the change in plasma HIV-1 RNA levels from baseline to day 11 and the incidence of adverse events.
- **Pharmacokinetics:** Pharmacokinetic parameters, including absorption, half-life, and plasma concentrations, were also assessed.[1][3]

Standard of Care Clinical Trials (General Overview)

Clinical trials for standard-of-care regimens, such as those including dolutegravir or bictegravir, are typically large-scale Phase 3 studies.

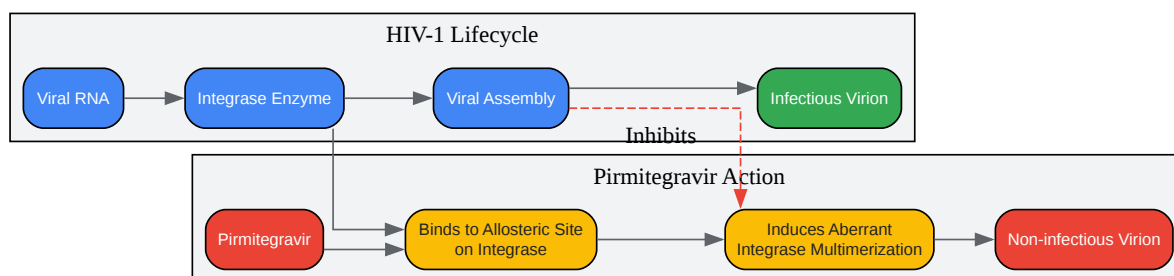
- **Patient Population:** These trials enroll diverse populations of treatment-naïve or treatment-experienced adults with HIV-1 infection.
- **Dosing Regimens:** The standard of care is typically a complete, single-tablet daily regimen.
- **Primary Endpoints:** The primary efficacy endpoint is usually the proportion of patients with HIV-1 RNA levels below 50 copies/mL at 48 weeks. Safety and tolerability are also key endpoints.

Visualizing the Mechanisms and Workflows

Pirmitegravir's Novel Mechanism of Action

Pirmitegravir inhibits HIV-1 replication through a novel allosteric mechanism. It binds to a non-catalytic site on the HIV-1 integrase enzyme, specifically the lens epithelium-derived growth factor/p75 (LEDGF/p75) binding pocket.[1][6] This binding induces a conformational change in

the integrase enzyme, leading to aberrant multimerization and preventing the proper assembly of new viral particles.[9][10][11] Consequently, non-infectious virions are produced.[1][6]

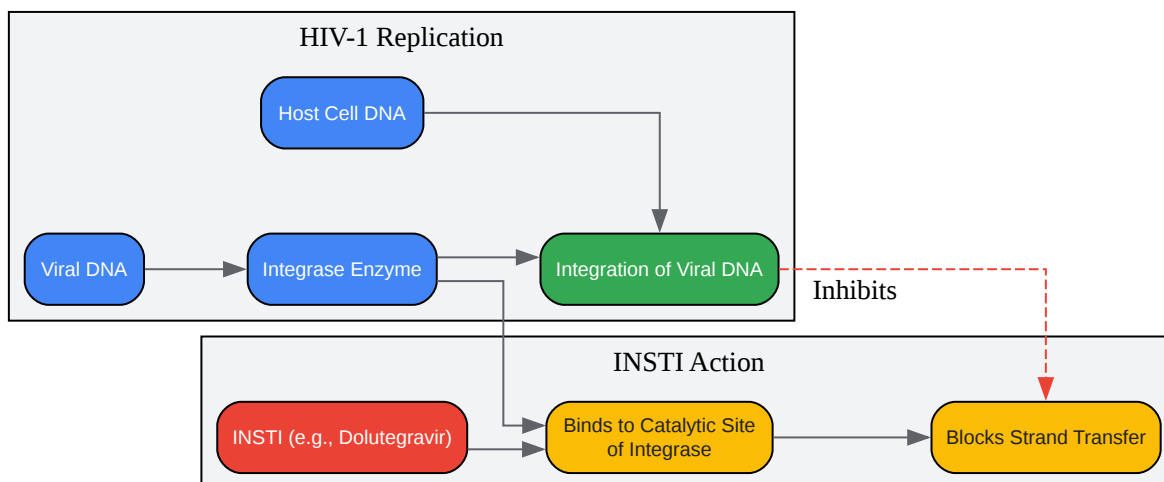


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Caption: **Pirmitegravir**'s allosteric inhibition of HIV-1 integrase.

Standard of Care: Integrase Strand Transfer Inhibition

In contrast, standard-of-care INSTIs like dolutegravir and bictegravir bind to the catalytic site of the integrase enzyme. This action directly blocks the strand transfer step of HIV-1 DNA integration into the host cell's genome, a critical stage in the viral replication cycle.

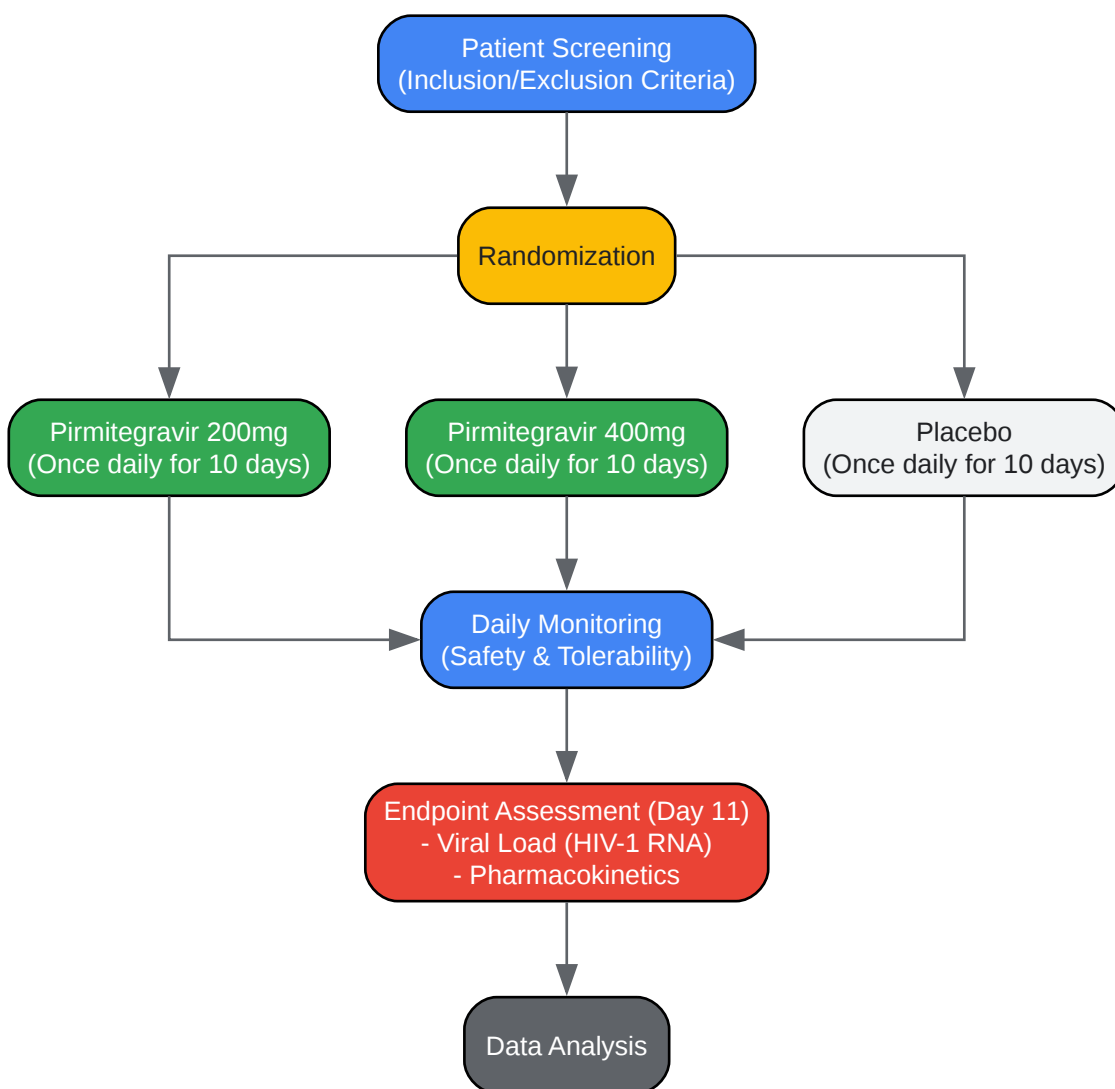


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Caption: Mechanism of action of Integrase Strand Transfer Inhibitors.

Pirmitegravir Phase 2a Experimental Workflow

The workflow of the **Pirmitegravir** Phase 2a clinical trial follows a structured process from patient screening to data analysis.



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Caption: Workflow of the **Pirmitegravir** Phase 2a clinical trial.

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